2-[(4-Aminophenyl)methyl]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUXANCTILXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application in Advanced Organic Synthesis
Role as a Versatile Chiral Building Block
The utility of 2-[(4-Aminophenyl)methyl]butanoic acid as a versatile chiral building block stems from its distinct molecular architecture. The presence of a stereogenic center at the C2 position of the butanoic acid chain imparts chirality, a critical feature for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. nbinno.comenamine.net The demand for single-enantiomer drugs has driven the development and utilization of such chiral intermediates. nih.gov
The molecule possesses three key functional handles that can be selectively manipulated in synthetic transformations:
A primary aromatic amine (-NH₂): This group can participate in a wide array of reactions, including diazotization, acylation, and condensation reactions, making it a key site for molecular elaboration.
A carboxylic acid (-COOH): This functional group can be readily converted into esters, amides, and other derivatives, providing a handle for peptide bond formation or for anchoring the molecule to a solid support.
A chiral center: The stereochemistry at the C2 position can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of diastereomerically pure products.
The combination of these features in a single, relatively simple molecule makes this compound a highly adaptable synthon for the construction of a wide range of more complex chiral molecules. The strategic use of such building blocks is a cornerstone of effective medicinal chemistry. nbinno.com
Utilization as a Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in this compound allows for its incorporation into a variety of complex molecular frameworks. Its application spans the synthesis of heterocyclic systems, peptide and peptidomimetic analogues, and the construction of bioactive pharmacophore scaffolds.
Incorporation into Heterocyclic Systems (e.g., benzothiazole (B30560), thiazole, benzimidazole (B57391) derivatives)
While specific literature examples detailing the use of this compound in the synthesis of benzothiazoles, thiazoles, and benzimidazoles are not prevalent, its structural motifs suggest its potential as a precursor for such heterocycles. The primary aromatic amine is a key functionality for the construction of many nitrogen-containing heterocyclic rings.
For instance, the synthesis of benzothiazole derivatives often involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. In a plausible synthetic route, the carboxylic acid moiety of this compound could be activated and reacted with an appropriate o-aminothiophenol to construct the benzothiazole core.
Similarly, the formation of a thiazole ring could be envisioned through a Hantzsch-type synthesis, where the amino group could react with an α-haloketone, followed by cyclization.
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid. The carboxylic acid functionality of this compound could readily participate in such a reaction, leading to the formation of a benzimidazole ring appended to the chiral butanoic acid framework. The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids is a well-established method in heterocyclic chemistry. researchgate.net
Synthesis of Peptide and Peptidomimetic Analogues (e.g., aromatic peptidic nucleic acid oligomers, amino acid-based prodrugs)
A significant application of chiral amino acid derivatives is in the synthesis of peptides and peptidomimetics. The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows it to be incorporated into peptide chains through standard peptide coupling methodologies.
A notable example of its application is in the synthesis of aromatic peptidic nucleic acid (APNA) oligomers . A thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid has been synthesized and used as a building block for these novel oligonucleotide analogues. The hybridization properties of these APNA-PNA chimeras with DNA and RNA have been investigated, suggesting that intramolecular interactions could preorganize the oligomers for duplex or triplex formation. nih.gov The synthesis of these APNA oligomers highlights the utility of this chiral building block in creating complex biomimetic structures.
Furthermore, the structural features of this compound make it a suitable candidate for the development of amino acid-based prodrugs . The amino and carboxylic acid groups can be used to attach the molecule to a parent drug, potentially improving its pharmacokinetic properties, such as solubility, stability, and targeted delivery.
Construction of Bioactive Pharmacophore Scaffolds
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structural components of this compound, including the aromatic ring, the chiral center, and the hydrogen bond donor and acceptor groups, are all features that can contribute to a bioactive pharmacophore.
The aminophenyl group can engage in π-π stacking and hydrogen bonding interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor or form salt bridges. The chiral center provides a defined three-dimensional arrangement of these features, which can be crucial for selective binding to a biological target. By modifying the core structure of this compound, a library of compounds can be generated for screening against various biological targets, aiding in the discovery of new therapeutic agents. The strategic use of such building blocks is a cornerstone of effective medicinal chemistry for fine-tuning the characteristics of lead compounds. nbinno.com
Biological Activity of 2 4 Aminophenyl Methyl Butanoic Acid and Its Derivatives: in Vitro and Mechanistic Investigations
Analysis of Molecular Interactions and Target Engagement
The biological effects of a compound are predicated on its ability to interact with specific biomolecular targets. For derivatives of 2-[(4-Aminophenyl)methyl]butanoic acid, these interactions span enzymes, cell surface receptors, and nucleic acids.
Derivatives containing the aminophenylbutanoic acid scaffold have been investigated for their potential to modulate the activity of various enzymes, either as substrates or as inhibitors.
Kynurenine (B1673888)/alpha-aminoadipate Aminotransferase (KAT II) Substrate Potential: Kynurenine/alpha-aminoadipate aminotransferase, also known as KAT II, is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme crucial in the tryptophan degradation pathway. It catalyzes the conversion of kynurenine into kynurenic acid, a known antagonist of specific glutamate (B1630785) receptors in the central nervous system. researchgate.net Studies have revealed that human KAT II possesses a very broad substrate specificity, capable of catalyzing the transamination of numerous amino acids and utilizing a wide array of α-oxo acids as amino-group acceptors. researchgate.net While direct kinetic data for this compound is not prominently available, the enzyme's known promiscuity suggests that aminophenylalkanoic acids could serve as potential substrates, undergoing transamination in a manner similar to its native substrates like kynurenine and α-aminoadipate.
Urease Enzyme Inhibition: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for several pathogenic bacteria. nih.gov Consequently, its inhibition is a key therapeutic strategy. While direct studies on this compound are limited, numerous related derivatives, particularly those incorporating thiourea (B124793) or hydroxamic acid moieties, have demonstrated potent urease inhibitory activity. For instance, N-benzoyl thiourea derivatives featuring substituted phenyl rings exhibit IC50 values in the low micromolar range. nih.gov Hydroxamic acid derivatives of amino acids are also powerful inhibitors, with some showing I50 values as low as 3.9 µM. oup.com The mechanism often involves the chelation of the nickel ions within the enzyme's active site, disrupting its catalytic function. nih.gov
| Compound Class/Derivative | Inhibitory Concentration (IC50/I50) | Reference Compound (IC50) | Source |
|---|---|---|---|
| N-benzoyl-thiourea derivative (3,4-dimethoxy substituent) | 0.13 µM | Thiourea (21.15 µM) | nih.gov |
| N-benzoyl-thiourea derivative (4-methoxy substituent) | 0.21 µM | Thiourea (21.15 µM) | nih.gov |
| Bis-Schiff base of benzyl (B1604629) phenyl ketone (Compound 3) | 22.21 ± 0.42 µM | Thiourea (21.15 µM) | nih.gov |
| Methionine-hydroxamic acid | 3.9 µM | Not Applicable | oup.com |
| Phenylalanine-hydroxamic acid | 6.0 µM | Not Applicable | oup.com |
The interaction with cell surface receptors is a primary mechanism through which drugs exert their physiological effects. Derivatives related to the aminophenylalkanoic acid structure have been explored for their ability to bind to G protein-coupled receptors, such as the angiotensin II receptor.
Angiotensin-II Receptor Antagonism: The renin-angiotensin system is a critical regulator of blood pressure, with the angiotensin II type 1 (AT1) and type 2 (AT2) receptors being its principal mediators. osti.gov Antagonists of these receptors are widely used as antihypertensive agents. Research into angiotensin II analogues has provided insight into the binding affinities of related compounds. A notable example is p-aminophenylalanine⁶ angiotensin II, which incorporates a p-aminophenylalanine moiety. This analogue demonstrates differential and high-affinity binding to angiotensin II receptor subtypes, highlighting how the aminophenyl structure can be integrated into receptor ligands. nih.gov It shows distinct IC50 values for the AII alpha and AII beta receptor subtypes, indicating a degree of selectivity. nih.gov
| Compound | Receptor Subtype | Binding Affinity (IC50) | Source |
|---|---|---|---|
| p-Aminophenylalanine⁶ angiotensin II | AII alpha subtype (rat liver) | 8-9 µM | nih.gov |
| AII beta subtype (PC12 cells) | 12 nM | nih.gov |
The interaction of small molecules with DNA can lead to significant biological outcomes, including cytotoxic and antimicrobial effects. Metal complexes of organic ligands are particularly effective in this regard due to their diverse coordination geometries and electronic properties.
DNA Interactions with Related Metal Complexes: Metal complexes utilizing ligands with structures analogous to aminophenylbutanoic acid can interact with DNA through several non-covalent mechanisms, including intercalation, groove binding, and electrostatic interactions. nih.govrsc.org The specific mode of binding is influenced by the geometry of the metal complex and the structure of the ligand. lew.ro Intercalation involves the insertion of a planar part of the complex between the DNA base pairs, often resulting in significant structural distortion. nih.gov Groove binding occurs when the complex fits into the major or minor grooves of the DNA helix. The strength of these interactions can be quantified by the DNA binding constant (Kb), with higher values indicating stronger affinity. europeanreview.orgnih.gov For classical intercalators, Kb values are typically in the range of 10⁶–10⁷ M⁻¹, while lower values may suggest electrostatic or groove-binding interactions. mdpi.com
| Complex Type/Ligand Class | Metal Ion(s) | Binding Constant (Kb) (L mol⁻¹ or M⁻¹) | Binding Mode | Source |
|---|---|---|---|---|
| Complexes with (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone | Co(II), Ni(II), Cu(II) | 3.28 - 67.95 x 10⁴ | Intercalation/Groove | europeanreview.orgnih.gov |
| Complexes with 4-acylpyrazolone derivative | Cu(II), Mn(III) | Binding affinity order: Complex 1 > 2 > 3 > Ligand | Intercalation | rsc.org |
| [Ru(phen)(dppz)]²⁺ (Classical Intercalator) | Ru(II) | ~10⁶ - 10⁷ | Intercalation | mdpi.com |
In Vitro Cellular and Biochemical Effects
The molecular interactions described above translate into observable effects at the cellular level, including the modulation of signaling pathways and direct antimicrobial action.
Compounds can influence cell fate by interfering with signaling cascades, leading to outcomes such as the induction of reactive oxygen species (ROS), cell cycle arrest, or apoptosis. Conversely, some molecules can have protective effects.
Modulation of Endoplasmic Reticulum (ER) Stress and Apoptosis: While some compounds are designed to induce apoptosis in cancer cells, others can protect healthy cells from stress-induced death. Derivatives structurally similar to this compound, such as terminal aromatic substituted fatty acids, have been shown to possess cytoprotective properties. For example, 4-phenylbutyric acid (4-PBA) can act as a chemical chaperone to prevent the aggregation of misfolded proteins, thereby alleviating ER stress. researchgate.net This activity protects against ER stress-induced neuronal cell death. researchgate.net Treatment with these compounds can lead to a decrease in the expression of key ER stress markers, such as glucose-regulated proteins 94 and 78 (GRP94, GRP78), and can suppress the accumulation of proteins linked to neurodegenerative diseases. researchgate.net This suggests a role for related aminophenylbutanoic acid derivatives in mitigating cellular stress pathways and inhibiting apoptosis.
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Derivatives of amino acids are a promising class of compounds in this area.
Efficacy against Bacterial Strains: Derivatives containing aminophenyl and butanoic acid-like structures have shown activity against a range of Gram-positive and Gram-negative bacteria. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various sulfonamide and amino acid derivatives have demonstrated inhibitory activity against clinically relevant pathogens like Staphylococcus aureus and Escherichia coli. nih.govuctm.edu The structural modifications, such as the nature and position of substituents on the phenyl ring, can significantly influence the antimicrobial potency. nih.gov Furthermore, compounds produced by organisms like Bacillus subtilis can themselves serve as potent antimicrobials, and understanding the susceptibility of B. subtilis to other agents is also of interest. frontiersin.orgmdpi.com
| Compound Class/Derivative | Bacterial Strain | MIC Value (µg/mL or mg/L) | Source |
|---|---|---|---|
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 - 128 µg/mL | nih.gov |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 - 512 µg/mL | nih.gov |
| Caffeine (related bioactive compound) | Escherichia coli (MDR) | 6250 µg/mL (6.25 mg/mL) | nih.gov |
| Chlorogenic acid (related bioactive compound) | Escherichia coli (MDR) | 12250 µg/mL (12.25 mg/mL) | nih.gov |
| Clindamycin | Bacillus subtilis | 4 mg/L | nih.gov |
| Tetracycline | Bacillus subtilis | 8 mg/L | nih.gov |
Antioxidant Activity and Free Radical Scavenging Potentials
The antioxidant capacity of this compound and its derivatives is a significant aspect of their biological profile. Phenolic and aniline (B41778) compounds are known to exhibit antioxidant effects by donating a hydrogen atom from their hydroxyl or amino groups to neutralize free radicals, thereby terminating the radical chain reactions that can lead to cellular damage. nih.gov The core structure of this compound, featuring a primary amino group on a phenyl ring, suggests its potential to act as a radical scavenger.
In vitro assays are commonly employed to quantify the antioxidant and free radical scavenging activities of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger. In this assay, the odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change that can be measured spectrophotometrically.
While specific experimental data for this compound is not extensively available in the public domain, studies on structurally related aminophenylalkanoic acids and other aniline derivatives provide insights into their potential antioxidant activity. mdpi.comresearchgate.net The presence of the amino group is crucial for this activity. The general mechanism involves the donation of a hydrogen atom from the -NH2 group to a free radical (R•), resulting in the formation of a more stable aminyl radical and a non-radical product (RH).
The antioxidant potential can be further characterized by determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. For a hypothetical series of derivatives, the antioxidant activity can be compared to a standard antioxidant like ascorbic acid.
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound and its Derivatives
| Compound | Substitution on Aminophenyl Moiety | IC50 (µM) |
|---|---|---|
| Unsubstituted | -H | 150 |
| Derivative 1 | 4-OH | 85 |
| Derivative 2 | 4-OCH3 | 110 |
| Derivative 3 | 4-Cl | 180 |
| Derivative 4 | 4-NO2 | 250 |
| Ascorbic Acid (Standard) | - | 50 |
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives can be significantly influenced by modifications to different parts of the molecule. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the observed biological effects.
Substituents on the aminophenyl ring can modulate the antioxidant activity by altering the electron density on the amino group, which in turn affects its ability to donate a hydrogen atom.
Electron-donating groups (EDGs) , such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), are expected to increase the electron density on the nitrogen atom of the amino group. This enhancement of electron density facilitates the donation of a hydrogen atom to a free radical, thereby increasing the antioxidant activity. nih.gov For instance, a hydroxyl group at the para-position relative to the amino group would likely lead to a significant enhancement of radical scavenging potential due to both inductive and resonance effects.
Electron-withdrawing groups (EWGs) , such as chloro (-Cl) and nitro (-NO2), are anticipated to decrease the electron density on the amino group. This reduction in electron density would make the donation of a hydrogen atom more difficult, resulting in diminished antioxidant activity. nih.gov The strength of the electron-withdrawing effect would correlate with the extent of activity reduction.
Table 2: Influence of Aminophenyl Substituents on Antioxidant Activity (Hypothetical Data)
| Substituent (at position 4) | Electronic Effect | Relative Antioxidant Activity (%) |
|---|---|---|
| -H | Neutral | 100 |
| -OH | Strongly Donating | 175 |
| -OCH3 | Donating | 135 |
| -CH3 | Weakly Donating | 115 |
| -Cl | Weakly Withdrawing | 85 |
| -NO2 | Strongly Withdrawing | 60 |
Modifications to the butanoic acid side chain can influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which can in turn affect its biological activity.
Chain Length: Altering the length of the alkyl chain of the butanoic acid moiety can impact the molecule's lipophilicity. An increase in chain length generally leads to higher lipophilicity, which may enhance the compound's ability to cross cell membranes and interact with lipophilic free radicals. However, an excessively long chain could also introduce steric hindrance, potentially reducing the accessibility of the active aminophenyl group to the target radicals. Studies on other carboxylic acids have shown that toxicity can increase with chain length up to a certain point. nih.gov
Functional Group Modification: Conversion of the carboxylic acid group to an ester or an amide would significantly alter the compound's polarity and hydrogen bonding capabilities. Such changes would likely have a profound impact on the biological activity, potentially altering the mechanism of action or the compound's pharmacokinetic properties.
Table 3: Hypothetical Impact of Butanoic Acid Chain Variation on Biological Activity
| Chain Modification | Expected Physicochemical Change | Hypothetical Impact on Activity |
|---|---|---|
| Propanoic acid (shorter chain) | Decreased lipophilicity | Potentially reduced membrane permeability |
| Pentanoic acid (longer chain) | Increased lipophilicity | Potentially enhanced membrane interaction |
| Methyl ester | Increased lipophilicity, loss of acidic proton | Altered solubility and target interaction |
| Amide | Altered polarity and hydrogen bonding | Modified biological target profile |
The this compound molecule contains a chiral center at the C2 position of the butanoic acid chain. Therefore, it can exist as two enantiomers, (R)- and (S)-2-[(4-Aminophenyl)methyl]butanoic acid.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. nih.gov This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can interact differently with each enantiomer.
For 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), the biological activity often resides predominantly in one enantiomer. nih.gov For instance, the (S)-enantiomer of ibuprofen (B1674241) is significantly more potent than the (R)-enantiomer.
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise molecular structure of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR experiments)
NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-[(4-Aminophenyl)methyl]butanoic acid, one would expect to observe distinct signals for the aromatic protons on the aminophenyl group, the methylene (B1212753) protons of the methyl group, the methine proton at the chiral center, and the protons of the ethyl group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent protons.
¹³C NMR: This experiment would identify all unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FTIR)
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:
The N-H stretching of the primary amine group.
The O-H stretching of the carboxylic acid group.
The C=O stretching of the carboxyl group.
The C-H stretching of the aromatic and aliphatic portions.
The C=C stretching of the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HR-ESI-MS, LCMS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This would be used to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique would separate the compound from any impurities before it enters the mass spectrometer, providing a clean mass spectrum and further confirming its identity. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure.
Chromatographic and Separation Techniques for Purity and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a non-volatile compound like this compound. A specific HPLC method would be developed, defining parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be a characteristic feature of the compound under the specified conditions.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation, identification, and purity assessment of compounds. In the context of analyzing aminophenyl carboxylic acids like this compound, TLC serves as a rapid and cost-effective method to monitor reaction progress during synthesis and for preliminary characterization. The separation on a TLC plate is based on the differential partitioning of the analyte between a planar stationary phase and a liquid mobile phase.
The chromatographic behavior of this compound is dictated by its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, as well as an aromatic phenyl ring. This structure allows for a variety of interactions—including polar, non-polar, and acid-base interactions—with the stationary and mobile phases, which can be leveraged to achieve effective separation.
Stationary and Mobile Phases
The choice of stationary phase is critical in TLC analysis. For polar compounds like amino acids and their derivatives, silica (B1680970) gel (SiO₂) is the most common stationary phase. Its surface is rich in hydroxyl (silanol) groups, making it highly polar and suitable for normal-phase chromatography. Alternatively, reversed-phase (RP) TLC plates, such as those with chemically bonded C18 alkyl chains (RP-18), can be used where the stationary phase is non-polar.
The mobile phase, or eluent, is chosen to have a different polarity from the stationary phase. In normal-phase TLC on silica gel, a mixture of solvents is typically used to modulate the polarity and achieve optimal separation. For aminophenyl butanoic acid derivatives, a combination of a non-polar solvent with a more polar solvent, often including an acid or base modifier, is effective. For instance, a common mobile phase for amino acids consists of a mixture of n-butanol, acetic acid, and water. The butanol acts as the primary non-polar component, water as the polar component, and acetic acid helps to suppress the ionization of the carboxylic acid group, reducing tailing and improving spot shape.
In the analysis of a closely related precursor, (S)-2-Hydroxy-4-(2-aminophenyl)butanoic acid protected with a fluorenylmethyloxycarbonyl (Fmoc) group, a normal-phase TLC system was successfully employed. mcgill.ca The conditions for this separation provide a valuable reference point for developing methods for the target analyte.
Visualization Techniques
Since this compound is colorless, a visualization method is required to locate the separated spot on the TLC plate. The aromatic phenyl ring allows for visualization under ultraviolet (UV) light, typically at a wavelength of 254 nm, where the compound will appear as a dark spot on a fluorescent background.
Furthermore, the primary amine group is reactive towards specific visualizing agents. Ninhydrin (B49086) is a highly effective reagent for detecting amino acids and primary amines. rsc.org When a TLC plate is sprayed with a ninhydrin solution and gently heated, amino-containing compounds produce a characteristic purple or pink spot, known as Ruhemann's purple. This method is highly sensitive and specific for the amino functionality present in the target molecule.
Research Findings and Data
Detailed TLC studies specifically for this compound are not extensively documented in publicly available literature. However, data from analogous structures are highly informative. For example, the TLC analysis of an Fmoc-protected derivative of a similar aminophenyl butanoic acid provides concrete experimental parameters.
| Analyte | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
|---|---|---|---|---|
| Fmoc-(S)-2-Hydroxy-4-(2-aminophenyl)butanoic acid methyl ester | Silica Gel | Hexane / Ethyl Acetate (1:1) | 0.35 | mcgill.ca |
The provided Rf value of 0.35 in a moderately polar solvent system indicates that the protected derivative is well-retained on the silica plate, allowing for effective separation from less polar starting materials or byproducts. For the unprotected this compound, a more polar mobile phase, such as a butanol-acetic acid-water system, would likely be required to achieve an appropriate Rf value due to the increased polarity from the free amino and carboxylic acid groups. The development of a specific and validated TLC method for this compound would involve systematically testing various mobile phase compositions to optimize the resolution and spot definition.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which in turn governs the molecule's reactivity and spectroscopic behavior.
DFT has been widely applied to study the electronic structure of molecules similar to 2-[(4-Aminophenyl)methyl]butanoic acid. Key analyses include:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. For aromatic amino acids, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed over the carboxylic acid group. This separation of frontier orbitals suggests a propensity for charge transfer interactions, which are vital in many biological processes.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential (blue regions), making them sites for nucleophilic interaction.
| Computational Analysis | Predicted Characteristics for this compound |
| HOMO-LUMO | HOMO localized on the aminophenyl ring; LUMO on the butanoic acid moiety. |
| NBO | Significant hyperconjugative interactions contributing to molecular stability. |
| MEP | Negative potential around the carboxylic and amino groups; positive potential on their respective hydrogen atoms. |
Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations can provide theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra that correlate well with experimental data. For aromatic amino acid derivatives, these computational predictions can help in assigning vibrational modes and chemical shifts, providing a deeper understanding of the molecular structure and its environment nbuv.gov.uaiitb.ac.in.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand might interact with a protein's active site.
While specific docking studies for this compound with biotin protein ligase and the urease enzyme active site are not widely reported, the principles of such interactions can be inferred from studies on similar molecules.
Biotin Protein Ligase: Biotin protein ligase (BPL) is a crucial enzyme in fatty acid synthesis and other metabolic pathways nih.govmdpi.comebi.ac.uk. Its active site is highly specific for biotin. Any potential inhibitor would need to mimic the key interactions of biotin. For a molecule like this compound, the carboxylic acid group could potentially form hydrogen bonds with conserved residues in the biotin-binding pocket of BPL. The aminophenyl group could engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site.
Urease Enzyme Active Site: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate ekb.egmdpi.comnih.govnih.govresearchgate.net. The active site contains two nickel ions that are critical for catalysis. Inhibitors of urease often chelate these nickel ions. The carboxylic acid group of this compound could potentially interact with the nickel ions in the urease active site. Furthermore, the amino group and the aromatic ring could form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, contributing to the binding affinity.
| Target Enzyme | Potential Interacting Groups of this compound | Type of Interaction |
| Biotin Protein Ligase | Carboxylic acid, Aminophenyl group | Hydrogen bonding, π-π stacking, hydrophobic interactions |
| Urease | Carboxylic acid, Amino group, Phenyl ring | Metal chelation, Hydrogen bonding, hydrophobic interactions |
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a receptor. These scores are based on the calculated intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. A lower docking score generally indicates a more favorable binding interaction. The estimation of binding affinities for this compound with its potential targets would be a critical step in evaluating its inhibitory potential.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules and their complexes over time. These simulations can reveal conformational changes, the stability of ligand-protein interactions, and the role of solvent molecules.
Conformational Flexibility: Understanding the conformational landscape of the molecule and how it changes upon binding to a receptor.
Stability of Interactions: Assessing the stability of the predicted binding modes from molecular docking over time. Key hydrogen bonds and hydrophobic interactions can be monitored throughout the simulation.
Solvent Effects: Evaluating the role of water molecules in mediating or disrupting ligand-receptor interactions.
Conformational Analysis and Stability in Simulated Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds chemistrysteps.com. For this compound, understanding its preferred conformations in a biological milieu, such as an aqueous solution, is crucial for predicting its interaction with potential biological targets.
In a simulated biological environment, the conformational flexibility of this compound would be investigated using molecular mechanics and quantum mechanics calculations. These methods can predict the relative energies of different conformers, identifying the most stable, low-energy structures. The stability of these conformations is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in an aqueous environment nepjol.infodoaj.orgresearchgate.net. By simulating the movement of the molecule and surrounding water molecules over time, MD simulations can reveal the accessible conformations and the transitions between them. This information is critical for understanding how the molecule might adapt its shape to bind to a receptor.
A hypothetical conformational analysis of this compound would likely focus on the rotational freedom around the C-C single bonds in the butanoic acid chain and the bond connecting the phenyl ring to the main chain. The interaction of the amino and carboxylic acid groups with the surrounding water molecules would also be a key factor in determining the predominant conformations in an aqueous solution.
Dynamic Behavior of Ligand-Target Complexes
Once a potential biological target for this compound is identified, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex nih.govnih.gov. These simulations provide valuable insights into the stability of the binding pose, the key intermolecular interactions, and the conformational changes that may occur upon binding.
The process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The resulting docked pose serves as the starting point for the MD simulation. The simulation then tracks the movements of the ligand, the protein, and the surrounding solvent molecules over a period of time, typically nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, the stability of the complex can be assessed. A stable RMSD suggests that the ligand remains bound in a consistent orientation.
Key Interactions: The simulation can identify the specific amino acid residues in the receptor that form persistent hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. This information is crucial for understanding the molecular basis of binding and for designing more potent analogs.
Conformational Changes: Both the ligand and the protein may undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic model of the binding event.
For this compound, which has structural similarities to γ-aminobutyric acid (GABA), a potential target could be the GABA receptor. MD simulations of the this compound-GABA receptor complex could elucidate the specific interactions that govern its binding affinity and selectivity nih.gov.
In Silico ADMET Prediction Methodologies
A significant hurdle in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction models have become essential tools for identifying and filtering out compounds with unfavorable profiles early in the discovery process, thereby reducing the time and cost of drug development audreyli.comsemanticscholar.orgneliti.com.
Theoretical Assessment of Absorption, Distribution, Metabolism, and Excretion Parameters
Various computational models are available to predict the ADME properties of a molecule based on its chemical structure. These models typically employ quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimentally determined ADME properties nih.govnih.govmdpi.commdpi.comherts.ac.ukmdpi.com.
For this compound, a theoretical assessment of its ADME parameters would likely involve the calculation of several key molecular descriptors:
| ADME Parameter | Relevant Molecular Descriptors | Predicted Property |
| Absorption | LogP (lipophilicity), Polar Surface Area (PSA), Molecular Weight, Hydrogen Bond Donors/Acceptors | Oral bioavailability, intestinal absorption |
| Distribution | LogD (lipophilicity at physiological pH), pKa, Plasma Protein Binding | Volume of distribution, blood-brain barrier penetration |
| Metabolism | Identification of potential metabolic sites (e.g., cytochrome P450 enzymes) | Metabolic stability, potential for drug-drug interactions |
| Excretion | Molecular weight, polarity | Primary route of elimination (renal or hepatic) |
Numerous software packages and online platforms are available for performing these in silico ADMET predictions nih.govmdpi.comnih.gov. These tools can provide a rapid assessment of the drug-likeness of this compound and highlight potential liabilities that may need to be addressed through chemical modification.
Computational Approaches for Toxicity Screening
Computational toxicology plays a crucial role in identifying potential safety concerns associated with a drug candidate before it enters preclinical or clinical testing. In silico toxicity screening methods can predict a wide range of toxicological endpoints, from mutagenicity and carcinogenicity to organ-specific toxicities.
Similar to ADME prediction, computational toxicity screening relies on QSAR models that have been trained on large datasets of compounds with known toxicological profiles. For this compound, these models could be used to predict its potential for:
Genotoxicity: Predicting the likelihood of the compound to cause DNA damage.
Hepatotoxicity: Assessing the potential for liver injury.
Cardiotoxicity: Evaluating the risk of adverse effects on the heart, such as hERG channel inhibition.
Carcinogenicity: Predicting the long-term potential to cause cancer.
By flagging potential toxicities early on, computational screening allows for the prioritization of safer compounds and the design of molecules with improved safety profiles. It is an integral part of the modern drug discovery paradigm, enabling a more efficient and ethically responsible approach to the development of new medicines.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel and Highly Efficient Synthetic Pathways
Future research will likely focus on the development of more efficient and sustainable methods for synthesizing 2-[(4-Aminophenyl)methyl]butanoic acid. Current synthetic routes may be effective, but advancements in green chemistry and catalytic processes could lead to pathways with higher yields, lower environmental impact, and greater cost-effectiveness. The exploration of enzymatic catalysis or flow chemistry processes could represent significant steps forward in the production of this compound.
Rational Design and Synthesis of Advanced Derivatives with Tailored Biological Activities
A significant area of future research will involve the rational design and synthesis of derivatives of this compound. By modifying the core structure through the addition or alteration of functional groups, scientists may be able to create a library of new molecules with tailored biological activities. This approach, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the development of compounds with enhanced efficacy for specific biological targets.
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The integration of this compound and its derivatives with high-throughput screening (HTS) and combinatorial chemistry techniques is a promising avenue for accelerated lead discovery. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be efficiently tested for biological activity using HTS. This synergy could dramatically speed up the process of identifying new therapeutic agents based on the this compound scaffold.
Deeper Elucidation of Complex Biological Pathways and Mechanisms of Action
While initial studies may suggest potential biological activity, a crucial future research direction will be the in-depth elucidation of the complex biological pathways and mechanisms of action of this compound and its active derivatives. Techniques such as proteomics, genomics, and advanced molecular biology assays will be essential to identify specific cellular targets, understand how the compound exerts its effects at a molecular level, and map its interactions within biological systems.
Application in Advanced Materials Science and Catalysis
Beyond its potential biological applications, future research may uncover roles for this compound in materials science and catalysis. The unique structural features of the molecule, such as the aromatic amine and the carboxylic acid group, could be leveraged for the synthesis of novel polymers, coordination complexes, or functional materials with specific optical, electronic, or mechanical properties. Furthermore, its potential to act as a ligand for metal catalysts could open up new applications in facilitating chemical transformations.
Q & A
Q. What are the established synthetic routes for 2-(4-aminophenyl)butanoic acid, and what are their respective yields?
Methodological Answer: The compound is synthesized via catalytic hydrogenation of nitro precursors. For example, methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6) can be prepared by reducing the nitro group in 4-(4-nitrophenyl)butanoic acid methyl ester, achieving ~98% yield . Subsequent hydrolysis of the methyl ester under acidic or basic conditions yields the free acid. Alternative routes involve direct reduction of nitro intermediates using palladium on carbon (Pd/C) or iron in acidic media, with yields dependent on reaction optimization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(4-aminophenyl)butanoic acid?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm the aromatic proton environment (δ 6.5–7.5 ppm for the aminophenyl group) and carboxylic acid proton (δ ~12 ppm in DMSO-d₆).
- IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 179.22 (M+H⁺) .
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm.
Refer to structural data (InChI: 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3) for validation .
Q. What are the key physical properties of 2-(4-aminophenyl)butanoic acid?
Methodological Answer:
- Molecular Weight : 179.22 g/mol .
- Melting Point : 142–143°C (reported for high-purity samples) .
- Density : 1.171 g/cm³ at 20°C .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point variations)?
Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Strategies include:
Q. What strategies optimize the purity of 2-(4-aminophenyl)butanoic acid during synthesis?
Methodological Answer:
- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove nitro precursors or ester intermediates.
- Recrystallization : Ethanol-water systems yield high-purity crystals (melting point 142–143°C) .
- Quality Control : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How does structural modification at the phenyl ring influence biological activity?
Methodological Answer:
- Positional Isomerism : The 3-aminophenyl analog (4-(3-aminophenyl)butanoic acid) exhibits neuroprotective activity, suggesting the amino group’s position modulates target interactions .
- Substituent Effects : Fluorination (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) enhances metabolic stability and alters receptor binding .
- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors.
Q. What are the downstream pharmaceutical derivatives of 2-(4-aminophenyl)butanoic acid?
Methodological Answer:
- Indobufen : A downstream antiplatelet agent synthesized via esterification and functional group modifications .
- Peptide Conjugates : Coupling with bioactive peptides (e.g., RGD sequences) enhances targeting in cancer research.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthesis yields or reaction conditions?
Methodological Answer:
- Reproducibility Trials : Replicate methods under controlled conditions (e.g., inert atmosphere for catalytic hydrogenation).
- Parameter Optimization : Adjust catalyst loading (e.g., 5–10% Pd/C) or reaction time (6–24 hours) to maximize yield .
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-reduced intermediates) and modify conditions accordingly.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
